physical and chemical properties of ceric ammonium nitrate
physical and chemical properties of ceric ammonium nitrate
An In-depth Technical Guide to Ceric Ammonium Nitrate for Researchers, Scientists, and Drug Development Professionals
Ceric Ammonium Nitrate (CAN), with the chemical formula (NH₄)₂[Ce(NO₃)₆], is a powerful and versatile inorganic oxidizing agent.[1][2] This orange-red crystalline solid is widely utilized in organic synthesis, analytical chemistry, and materials science.[1][2][3] Its efficacy as a one-electron oxidant, coupled with its stability and ease of handling, makes it an indispensable reagent for a multitude of chemical transformations.[1][4][5] This guide provides a comprehensive overview of the physical and chemical properties of CAN, detailed experimental protocols for its application, and visual representations of key reaction pathways and workflows.
Core Physical and Chemical Properties
Ceric ammonium nitrate is characterized by its distinct orange-red monoclinic crystals.[6][7] It is highly soluble in water and polar solvents like alcohols and nitric acid, but has limited solubility in non-polar organic solvents such as methylene chloride and chloroform.[4][6] The compound is stable under normal conditions but is a strong oxidizer that can intensify fires and may be corrosive to metals.[8][9]
Quantitative Physical Properties
The key physical properties of ceric ammonium nitrate are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | (NH₄)₂[Ce(NO₃)₆] |
| Molar Mass | 548.22 g/mol [10] |
| Appearance | Orange-red crystalline solid[1][11] |
| Melting Point | 107-108 °C[1][4][6][7] |
| Boiling Point | 83 °C[6][7] |
| Density | 1.10 g/mL at 20 °C[6][7] |
| Bulk Density | 1200 kg/m ³[7] |
| Water Solubility | 141 g/100 mL at 25 °C; 227 g/100 mL at 80 °C[1] |
| pH | 0.61 (111.11 g/L, H₂O, 20℃)[6][7] |
| Vapor Pressure | 6.4 kPa at 20°C[6][7] |
| Vapor Density | 2.3 (vs air)[6][7] |
Chemical and Structural Properties
The chemical reactivity of CAN is dominated by the cerium(IV) ion, a strong one-electron oxidizing agent.[1][4] The standard reduction potential for the Ce(IV)/Ce(III) couple is approximately +1.61 V versus the normal hydrogen electrode (NHE), making it a more potent oxidant than chlorine.[1][11] During a redox reaction, the Ce(IV) ion is reduced to the Ce(III) ion, a process accompanied by a distinct color change from orange-red to a pale yellow, provided the substrate and product are not strongly colored.[1]
The crystal structure of ceric ammonium nitrate is monoclinic.[1] The central cerium atom is coordinated by twelve oxygen atoms from six bidentate nitrate ligands, resulting in an icosahedral coordination geometry.[1][12]
| Property | Value/Description |
| CAS Number | 16774-21-3[1][4] |
| Crystal Structure | Monoclinic[1] |
| Coordination Geometry | Icosahedral[1] |
| Redox Potential (E°) | ≈ 1.61 V vs. NHE[1] |
| Key Reactivity | Strong one-electron oxidant[1][4][5] |
| Incompatibilities | Strong reducing agents, combustible materials, acids, bases, cyanides, finely powdered metals[6][7][8] |
| Hazardous Decomposition | Nitrogen oxides (NOx), ammonia, heavy metal oxides upon thermal decomposition[8] |
Key Applications in Organic Synthesis
CAN is a versatile reagent in organic chemistry, employed for the oxidation of a wide range of functional groups.[1][2] It is particularly effective for the oxidation of alcohols, phenols, and ethers.[1][2] Additionally, it can oxidize C-H bonds, especially those in benzylic positions.[1]
Key applications include:
-
Oxidation of Alcohols and Phenols: Secondary alcohols are oxidized to ketones, and benzylic alcohols are converted to aldehydes.[3][5] Phenols can be oxidized to quinones.[1][3]
-
Deprotection of Ethers: CAN is commonly used to cleave p-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl ethers, which are protecting groups for alcohols.[1]
-
Synthesis of Heterocycles: Catalytic amounts of CAN can facilitate the efficient synthesis of quinoxaline derivatives.[1]
-
Carbon-Carbon and Carbon-Heteroatom Bond Formation: It is used in oxidative addition reactions of electrophilic radicals to alkenes.[5]
Experimental Protocols
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
This protocol describes a general method for the oxidation of a secondary alcohol using ceric ammonium nitrate.
Materials:
-
Secondary alcohol
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Stir plate and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the secondary alcohol (1 equivalent) in a mixture of acetonitrile and water (e.g., 3:1 v/v) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ceric ammonium nitrate (2.2 equivalents) in water to the reaction mixture with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.
-
Upon completion, quench the reaction by adding water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ketone.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol for the Deprotection of a p-Methoxybenzyl (PMB) Ether
This protocol outlines the cleavage of a PMB ether protecting group from an alcohol.
Materials:
-
PMB-protected alcohol
-
Ceric ammonium nitrate (CAN)
-
Acetonitrile
-
Water
-
Dichloromethane
-
Saturated aqueous sodium sulfite solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the PMB-protected alcohol (1 equivalent) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Add ceric ammonium nitrate (2.5 equivalents) portion-wise to the stirred solution at room temperature. The color of the reaction mixture will turn from orange to pale yellow upon completion.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, dilute the reaction mixture with water and extract with dichloromethane (3 x volume of aqueous layer).
-
Wash the combined organic extracts with saturated aqueous sodium sulfite solution to remove any remaining oxidant, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude alcohol can be purified by flash chromatography.
Protocol for the CAN-Catalyzed Synthesis of Quinoxaline Derivatives
This protocol describes the three-component reaction to synthesize quinoxaline derivatives.[1]
Materials:
-
Aniline derivative
-
Alkyl vinyl ether
-
Ceric ammonium nitrate (CAN)
-
Water
-
Ethanol
-
Stir plate and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, dissolve the aniline derivative (1 mmol) and the alkyl vinyl ether (1.2 mmol) in a mixture of ethanol and water.
-
Add a catalytic amount of ceric ammonium nitrate (e.g., 10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the quinoxaline derivative.
-
Further purification can be achieved by recrystallization if needed.
Visualizations
The following diagrams illustrate key logical and experimental workflows involving ceric ammonium nitrate.
Caption: Logical workflow for a typical oxidation reaction using CAN.
Caption: Simplified signaling pathway of a one-electron transfer oxidation.
Caption: Experimental workflow for synthesis and purification using CAN.
References
- 1. Ceric ammonium nitrate - Wikipedia [en.wikipedia.org]
- 2. chemiis.com [chemiis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ceric Ammonium Nitrate (CAN) [commonorganicchemistry.com]
- 5. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
- 6. chembk.com [chembk.com]
- 7. Ceric ammonium nitrate CAS#: 16774-21-3 [m.chemicalbook.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. Ceric ammonium nitrate | CeH8N8O18 | CID 180504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. grokipedia.com [grokipedia.com]
- 12. Ceric_ammonium_nitrate [chemeurope.com]
